molecular formula C24H22N2O6 B11111206 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate

Cat. No.: B11111206
M. Wt: 434.4 g/mol
InChI Key: HQJXONXFDVORCG-MFKUBSTISA-N
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Description

4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a hydrazone linkage, which is known for its stability and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE typically involves the condensation of 2-hydroxy-2-phenylacetyl hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various hydrazone derivatives and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE involves its interaction with various molecular targets and pathways. The hydrazone linkage can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s aromatic rings and functional groups can interact with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Shares similar structural features and synthetic routes.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone:

Uniqueness

4-{[(E)-2-(2-HYDROXY-2-PHENYLACETYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 3-METHOXYBENZOATE is unique due to its specific hydrazone linkage and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C24H22N2O6/c1-30-19-10-6-9-18(14-19)24(29)32-20-12-11-16(13-21(20)31-2)15-25-26-23(28)22(27)17-7-4-3-5-8-17/h3-15,22,27H,1-2H3,(H,26,28)/b25-15+

InChI Key

HQJXONXFDVORCG-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O)OC

Origin of Product

United States

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